molecular formula C19H25N3O4 B10837802 3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid

3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-propionic acid

Cat. No.: B10837802
M. Wt: 359.4 g/mol
InChI Key: YAAYYZAARZCUQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-709780 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

  • Formation of the core isoindoline structure.
  • Introduction of the piperidine ring.
  • Coupling reactions to attach the beta-alanine moiety.

Industrial Production Methods: Industrial production of L-709780 would likely involve optimization of the synthetic route to maximize yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: L-709780 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

L-709780 has several scientific research applications, including:

    Chemistry: Used as a model compound to study glycoprotein IIb/IIIa antagonists.

    Biology: Investigated for its effects on platelet aggregation and thrombus formation.

    Medicine: Potential therapeutic agent for preventing thrombosis.

    Industry: Used in the development of new anticoagulant drugs.

Mechanism of Action

L-709780 exerts its effects by binding to glycoprotein IIb/IIIa receptors on the surface of platelets. This binding inhibits the interaction between the receptors and fibrinogen, a key protein involved in platelet aggregation. By preventing this interaction, L-709780 reduces the formation of blood clots and thrombus formation .

Comparison with Similar Compounds

    L-709587: Another glycoprotein IIb/IIIa antagonist with a similar mechanism of action.

    RGD mimetics: Compounds that mimic the RGD sequence and inhibit glycoprotein IIb/IIIa receptors.

Uniqueness: L-709780 is unique due to its specific structure and binding affinity for glycoprotein IIb/IIIa receptors. This makes it a valuable tool for studying platelet aggregation and developing new anticoagulant therapies .

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

3-[[3-oxo-2-(2-piperidin-4-ylethyl)-1H-isoindole-5-carbonyl]amino]propanoic acid

InChI

InChI=1S/C19H25N3O4/c23-17(24)5-9-21-18(25)14-1-2-15-12-22(19(26)16(15)11-14)10-6-13-3-7-20-8-4-13/h1-2,11,13,20H,3-10,12H2,(H,21,25)(H,23,24)

InChI Key

YAAYYZAARZCUQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCN2CC3=C(C2=O)C=C(C=C3)C(=O)NCCC(=O)O

Origin of Product

United States

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